molecular formula C27H21N5O3 B2574122 N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922098-88-2

N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2574122
CAS RN: 922098-88-2
M. Wt: 463.497
InChI Key: SKZQKPZXULYJOH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a naphthalene, a pyrazolo[3,4-d]pyrimidine, and a benzofuran . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyrazolo[3,4-d]pyrimidine is a tricyclic compound that is often used in medicinal chemistry . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and benzofuran components are aromatic systems, which could contribute to the compound’s stability and reactivity . The pyrazolo[3,4-d]pyrimidine moiety is a nitrogen-containing heterocycle, which could also influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the naphthalene moiety might undergo electrophilic aromatic substitution reactions . The pyrazolo[3,4-d]pyrimidine could potentially participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar . The compound’s solubility could be influenced by the presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine moiety .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds containing elements of the structure similar to the compound have been extensively studied. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further reactions to produce thioamide and benzothiazole derivatives, highlighting the potential for creating a variety of chemical entities with diverse reactivities and properties (А. Aleksandrov, М. М. El’chaninov, 2017). This underscores the versatility of naphthalene and furan-based compounds in chemical synthesis, suggesting similar potential for the compound .

Biological Activities

Compounds with structural similarities have been evaluated for their biological activities. Salahuddin et al. (2014) synthesized derivatives integrated with naphthalene and benzimidazole, which were evaluated for anticancer activities, indicating the potential for such structures to possess significant biological effects (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014). Furthermore, research by Idrees et al. (2020) on benzofuran derivatives demonstrated in vitro antimicrobial activity, further supporting the notion that compounds with benzofuran and naphthalene components can be potent biological agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020).

Future Directions

Further studies could be conducted to synthesize this compound and evaluate its physical, chemical, and biological properties. These could include studies of its reactivity, stability, and potential biological activities .

properties

IUPAC Name

N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3/c33-26(24-14-19-7-2-4-11-23(19)35-24)28-12-13-32-25-22(15-30-32)27(34)31(17-29-25)16-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,14-15,17H,12-13,16H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQKPZXULYJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

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